molecular formula C19H25FN2O4 B13748505 Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate CAS No. 41734-59-2

Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate

Cat. No.: B13748505
CAS No.: 41734-59-2
M. Wt: 364.4 g/mol
InChI Key: ZDYRUYDHWCOSEM-UHFFFAOYSA-N
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Description

Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core, a dimethylaminopropyl side chain, and a fluorine atom, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate typically involves multiple steps:

    Formation of the Tetrahydrocarbazole Core: The initial step involves the cyclization of phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core. This reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.

    Introduction of the Dimethylaminopropyl Side Chain: The next step involves the alkylation of the tetrahydrocarbazole core with 3-dimethylaminopropyl chloride. This reaction is typically performed under basic conditions using a base such as potassium carbonate.

    Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of carbazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with a similar tetrahydrocarbazole core but lacking the dimethylaminopropyl side chain and fluorine atom.

    1,2,3,4-Tetrahydro-9-methylcarbazol-4-one: Another derivative with a methyl group instead of the dimethylaminopropyl side chain.

Uniqueness

Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is unique due to its combination of a dimethylaminopropyl side chain and a fluorine atom, which imparts distinct chemical and biological properties compared to other carbazole derivatives.

Properties

CAS No.

41734-59-2

Molecular Formula

C19H25FN2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H23FN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ZDYRUYDHWCOSEM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O

Origin of Product

United States

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